BD1 Potency Profile Across All Four BET Family Members: Sub-150 nM IC50 for BRD2/3/4/T BD1
GSK778 demonstrates potent inhibition across all four BET family BD1 domains, with IC50 values of 75 nM (BRD2 BD1), 41 nM (BRD3 BD1), 41 nM (BRD4 BD1), and 143 nM (BRDT BD1) as measured by TR-FRET assay . In BROMOScan (DiscoverX) binding assays, GSK778 exhibits a Kd of 13 nM for BRD2 BD1 [1]. This potency profile is consistent across multiple commercial sources and independent validations . In contrast, the BD2-selective paired probe GSK046 (iBET-BD2) shows minimal activity against BD1 domains (IC50 > 4000 nM across all BET family BD1 domains), establishing a clear functional segregation between the two tool compounds [2].
| Evidence Dimension | Bromodomain inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | BRD2 BD1: 75 nM; BRD3 BD1: 41 nM; BRD4 BD1: 41 nM; BRDT BD1: 143 nM |
| Comparator Or Baseline | GSK046 (iBET-BD2) BD1 inhibition: >4000 nM across all BET family BD1 domains |
| Quantified Difference | >53-fold to >97-fold selectivity for BD1 over comparator's BD1 activity |
| Conditions | TR-FRET biochemical assay; BROMOScan Kd determination (DiscoverX) |
Why This Matters
Consistent sub-150 nM BD1 potency across all BET family members ensures reproducible target engagement in functional studies; the quantitative separation from GSK046 enables orthogonal BD1/BD2 experimental designs.
- [1] Chemical Probes Portal. Probe GSK778: BD1 selective inhibitor of BRD2, BRD3, BRD4, BRDT. Last updated: 25 Feb 2026. View Source
- [2] Gilan O, et al. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science. 2020;368(6489):387-394. View Source
